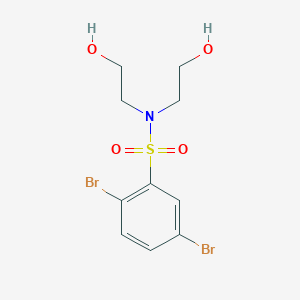![molecular formula C12H14Cl2N2O3S B273181 1-Acetyl-4-[(2,5-dichlorophenyl)sulfonyl]piperazine](/img/structure/B273181.png)
1-Acetyl-4-[(2,5-dichlorophenyl)sulfonyl]piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Acetyl-4-[(2,5-dichlorophenyl)sulfonyl]piperazine, also known as ADSP, is a compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mecanismo De Acción
1-Acetyl-4-[(2,5-dichlorophenyl)sulfonyl]piperazine acts as a competitive antagonist of the 5-HT1A receptor, which is a subtype of serotonin receptor. Serotonin is a neurotransmitter that plays a crucial role in regulating various physiological processes, including mood, appetite, and sleep. By blocking the activity of the 5-HT1A receptor, 1-Acetyl-4-[(2,5-dichlorophenyl)sulfonyl]piperazine can modulate the activity of serotonin and its downstream signaling pathways.
Biochemical and Physiological Effects
1-Acetyl-4-[(2,5-dichlorophenyl)sulfonyl]piperazine has been shown to have a range of biochemical and physiological effects, including the modulation of serotonin signaling pathways and the regulation of various physiological processes. In animal studies, 1-Acetyl-4-[(2,5-dichlorophenyl)sulfonyl]piperazine has been shown to have anxiolytic and antidepressant-like effects, indicating its potential as a therapeutic agent for the treatment of mood disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 1-Acetyl-4-[(2,5-dichlorophenyl)sulfonyl]piperazine is its specificity for the 5-HT1A receptor, which allows researchers to selectively modulate serotonin signaling pathways. However, one of the limitations of 1-Acetyl-4-[(2,5-dichlorophenyl)sulfonyl]piperazine is its relatively low potency, which can make it challenging to achieve the desired effects at lower concentrations.
Direcciones Futuras
There are several future directions for the research on 1-Acetyl-4-[(2,5-dichlorophenyl)sulfonyl]piperazine. One area of interest is the development of more potent 1-Acetyl-4-[(2,5-dichlorophenyl)sulfonyl]piperazine analogs that can be used at lower concentrations. Another area of interest is the investigation of the potential therapeutic applications of 1-Acetyl-4-[(2,5-dichlorophenyl)sulfonyl]piperazine in the treatment of mood disorders and other neurological conditions.
Conclusion
In conclusion, 1-Acetyl-4-[(2,5-dichlorophenyl)sulfonyl]piperazine is a compound that has gained significant attention in scientific research due to its potential applications in various fields. Its specificity for the 5-HT1A receptor makes it a valuable tool for the study of serotonin signaling pathways, and its biochemical and physiological effects suggest its potential as a therapeutic agent. Further research is needed to explore the full potential of 1-Acetyl-4-[(2,5-dichlorophenyl)sulfonyl]piperazine and its analogs in various fields of research.
Métodos De Síntesis
1-Acetyl-4-[(2,5-dichlorophenyl)sulfonyl]piperazine can be synthesized using a series of chemical reactions involving piperazine, acetic anhydride, and 2,5-dichlorobenzenesulfonyl chloride. The reaction takes place in the presence of a base such as triethylamine, resulting in the formation of 1-Acetyl-4-[(2,5-dichlorophenyl)sulfonyl]piperazine as a white solid.
Aplicaciones Científicas De Investigación
1-Acetyl-4-[(2,5-dichlorophenyl)sulfonyl]piperazine has been extensively studied for its potential applications in various fields of research. One of the most significant applications of 1-Acetyl-4-[(2,5-dichlorophenyl)sulfonyl]piperazine is in the field of neuroscience, where it has been used as a tool to study the function of neurotransmitter receptors. 1-Acetyl-4-[(2,5-dichlorophenyl)sulfonyl]piperazine acts as a competitive antagonist of the 5-HT1A receptor, which is a subtype of serotonin receptor. By blocking the activity of this receptor, 1-Acetyl-4-[(2,5-dichlorophenyl)sulfonyl]piperazine can help researchers better understand the role of serotonin in various physiological processes.
Propiedades
Nombre del producto |
1-Acetyl-4-[(2,5-dichlorophenyl)sulfonyl]piperazine |
|---|---|
Fórmula molecular |
C12H14Cl2N2O3S |
Peso molecular |
337.2 g/mol |
Nombre IUPAC |
1-[4-(2,5-dichlorophenyl)sulfonylpiperazin-1-yl]ethanone |
InChI |
InChI=1S/C12H14Cl2N2O3S/c1-9(17)15-4-6-16(7-5-15)20(18,19)12-8-10(13)2-3-11(12)14/h2-3,8H,4-7H2,1H3 |
Clave InChI |
GWLSPAWZUGPFKP-UHFFFAOYSA-N |
SMILES |
CC(=O)N1CCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)Cl)Cl |
SMILES canónico |
CC(=O)N1CCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![2,5-dimethyl-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide](/img/structure/B273124.png)






